molecular formula C6H4ClNOS B3176173 2-Mercaptonicotinoyl chloride CAS No. 97936-36-2

2-Mercaptonicotinoyl chloride

Cat. No.: B3176173
CAS No.: 97936-36-2
M. Wt: 173.62 g/mol
InChI Key: IEOCQXBIBWJRGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Mercaptonicotinoyl chloride is an organosulfur compound with the molecular formula C6H4ClNOS. It is a derivative of nicotinic acid, where the carboxyl group is replaced by a mercapto group and a chloride group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Mechanism of Action

Target of Action

The primary target of 2-Mercaptonicotinoyl chloride, also known as 2-Mercaptonicotinoyl glycine (2-MNG), is the melanin production process in the skin . Melanin is a pigment that determines the color of the skin and protects it from UV rays .

Mode of Action

2-MNG exhibits a unique mode of action by inhibiting both immediate darkening and new melanin synthesis . This is achieved through the covalent conjugation of the thiol group of 2-MNG to melanin precursors . This unique mode of action prevents these precursors from integrating into growing melanin pigments .

Biochemical Pathways

The biochemical pathway affected by 2-MNG is the melanogenesis pathway, which is responsible for the production of melanin . By binding with melanin precursors, 2-MNG prevents their integration into the growing melanin pigments, thereby inhibiting melanogenesis .

Result of Action

The molecular and cellular effects of 2-MNG’s action result in the prevention of UV-induced skin darkening and delayed tanning . In clinical studies, 2-MNG has shown significant efficacy in managing melanin production in vitro . It has also been found to preserve melanocyte integrity .

Action Environment

The action of 2-MNG is influenced by environmental factors such as UV exposure . In a clinical study, 2-MNG was shown to prevent skin pigmentation mechanisms induced by UV exposure . Furthermore, the compound was selected for its favorable environmental impact, suggesting that its action, efficacy, and stability are designed with environmental considerations in mind .

Biochemical Analysis

Biochemical Properties

It is known that the compound can participate in biochemical reactions due to its thiol group Thiol groups are known to be reactive and can form covalent bonds with other biomolecules

Cellular Effects

A derivative of this compound, 2-Mercaptonicotinoyl glycine, has been shown to inhibit melanogenesis, the process of melanin production in skin cells . This suggests that 2-Mercaptonicotinoyl chloride might also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Mercaptonicotinoyl chloride can be synthesized from 2-mercaptonicotinic acid. The typical synthetic route involves the reaction of 2-mercaptonicotinic acid with thionyl chloride in the presence of a base such as pyridine. The reaction is carried out in a solvent like dichloromethane at low temperatures (around 0°C) to control the reaction rate and prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and controlled environments ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Mercaptonicotinoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters.

    Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine in an aprotic solvent like dichloromethane or tetrahydrofuran.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Amides, Esters, Thioesters: Formed through substitution reactions.

    Disulfides, Sulfonic Acids: Formed through oxidation reactions.

    Reduced Derivatives: Formed through reduction reactions.

Scientific Research Applications

2-Mercaptonicotinoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through thiol-reactive chemistry.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual reactivity, allowing it to participate in both nucleophilic and electrophilic reactions. This versatility makes it a valuable intermediate in various chemical synthesis processes.

Properties

IUPAC Name

2-sulfanylidene-1H-pyridine-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNOS/c7-5(9)4-2-1-3-8-6(4)10/h1-3H,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOCQXBIBWJRGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)C(=C1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Mercaptonicotinoyl chloride
Reactant of Route 2
Reactant of Route 2
2-Mercaptonicotinoyl chloride
Reactant of Route 3
Reactant of Route 3
2-Mercaptonicotinoyl chloride
Reactant of Route 4
Reactant of Route 4
2-Mercaptonicotinoyl chloride
Reactant of Route 5
Reactant of Route 5
2-Mercaptonicotinoyl chloride
Reactant of Route 6
2-Mercaptonicotinoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.